A Comprehensive Technical Guide to 2-Methylquinoline-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Methylquinoline-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of 2-Methylquinoline-6-carbaldehyde
The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. First isolated from coal tar in 1834, this nitrogen-containing heterocyclic system is the core of numerous natural alkaloids and synthetic pharmaceuticals with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents, and the introduction of a carbaldehyde group, in particular, provides a versatile handle for extensive chemical modifications.
This guide focuses on a specific, commercially available derivative, 2-Methylquinoline-6-carbaldehyde (CAS No: 108166-03-6) . Its structure, featuring a reactive aldehyde group and a methyl group on the quinoline core, makes it a valuable building block for the synthesis of more complex molecules, such as Schiff bases, which have shown promise in anticancer research. This document serves as an in-depth technical resource, providing a detailed overview of its chemical and physical properties, a representative synthesis protocol, spectroscopic data, safety and handling information, and a discussion of its potential role in drug development and the modulation of key signaling pathways.
Physicochemical and Structural Properties
2-Methylquinoline-6-carbaldehyde is a solid at room temperature with a melting point range of 96 to 99°C. Its key identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 108166-03-6 | |
| Molecular Formula | C₁₁H₉NO | |
| Molecular Weight | 171.20 g/mol | |
| IUPAC Name | 2-methylquinoline-6-carbaldehyde | |
| Physical State | Solid | |
| Melting Point | 96 - 99 °C | |
| Purity | Typically ≥95% | |
| SMILES | CC1=CC=C2C=C(C=O)C=CC2=N1 | |
| InChI | InChI=1S/C11H9NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-7H,1H3 |
Synthesis of 2-Methylquinoline-6-carbaldehyde: Methodologies and a Representative Protocol
The synthesis of quinoline-6-carbaldehydes can be achieved through various established organic chemistry reactions. The two primary strategies involve:
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Direct formylation of the quinoline ring: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heteroaromatic systems.
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Oxidation of a pre-existing methyl group: This approach utilizes a methylquinoline precursor, which is then oxidized to the corresponding aldehyde.
Below is a representative, generalized protocol for the synthesis of a quinoline carbaldehyde via the oxidation of the corresponding methylquinoline. This method is illustrative of a common synthetic route.
Experimental Protocol: Oxidation of 2,6-Dimethylquinoline
This protocol describes a plausible method for the synthesis of 2-Methylquinoline-6-carbaldehyde from 2,6-dimethylquinoline. The choice of oxidizing agent and reaction conditions are critical for achieving good yield and selectivity.
Materials:
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2,6-Dimethylquinoline
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Selenium dioxide (SeO₂)
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Dioxane (solvent)
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Ethanol (for recrystallization)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Filtration apparatus
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Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylquinoline (1 equivalent) in dioxane.
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Add selenium dioxide (1.1 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the precipitated selenium byproduct.
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Concentrate the filtrate under reduced pressure to remove the dioxane.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Methylquinoline-6-carbaldehyde.
Causality Behind Experimental Choices:
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Selenium dioxide is a common and effective oxidizing agent for the conversion of an activated methyl group to an aldehyde.
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Dioxane is often used as a solvent for this type of oxidation as it is relatively inert and has a suitable boiling point for the reaction.
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Recrystallization is a standard purification technique for solid organic compounds, allowing for the isolation of the product in high purity.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Methylquinoline-6-carbaldehyde via the oxidation of 2,6-dimethylquinoline.
Caption: General workflow for the synthesis of 2-Methylquinoline-6-carbaldehyde.
Spectroscopic Data
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¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) at approximately δ 9-10 ppm. The methyl group protons would appear as a singlet around δ 2.5-3.0 ppm. The aromatic protons on the quinoline ring would exhibit complex multiplets in the region of δ 7.0-8.5 ppm.
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¹³C NMR: The carbonyl carbon of the aldehyde would be expected to have a chemical shift in the range of δ 190-200 ppm. The methyl carbon would appear around δ 20-25 ppm. The aromatic carbons would show signals between δ 120-150 ppm.
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IR Spectroscopy: A strong, characteristic absorption band for the C=O stretching vibration of the aldehyde would be expected around 16
